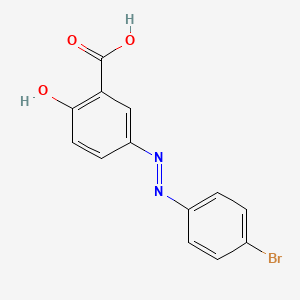
Salicylic acid, 5-((p-bromophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, 5-((p-bromophenyl)azo)- is an azo compound characterized by the presence of a bromophenyl group attached to the salicylic acid molecule through an azo linkage (-N=N-). Azo compounds are known for their vibrant colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 5-((p-bromophenyl)azo)- typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from p-bromoaniline. This is achieved by treating p-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) under ice-cold conditions to maintain the stability of the diazonium salt. The resulting diazonium salt is then coupled with salicylic acid in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 5-((p-bromophenyl)azo)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation Reactions: The phenolic group in salicylic acid can undergo oxidation to form quinones
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of p-bromoaniline and salicylic acid.
Oxidation: Formation of quinones and other oxidized derivatives
Scientific Research Applications
Salicylic acid, 5-((p-bromophenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of salicylic acid, 5-((p-bromophenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the release of active amines that exert antimicrobial effects. The phenolic group in salicylic acid can interact with proteins and enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-((p-Nitrophenyl)azo)salicylic acid
- 5-((p-Chlorophenyl)azo)salicylic acid
- 5-((p-Methylphenyl)azo)salicylic acid
Uniqueness
Salicylic acid, 5-((p-bromophenyl)azo)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic modifications. Additionally, the bromine atom enhances the compound’s antimicrobial activity compared to its analogs .
Properties
CAS No. |
21461-15-4 |
|---|---|
Molecular Formula |
C13H9BrN2O3 |
Molecular Weight |
321.13 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9BrN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19) |
InChI Key |
GNACUIMUGYAZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















